molecular formula C12H10ClN3O2S2 B2463926 4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide CAS No. 301333-49-3

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide

Cat. No. B2463926
M. Wt: 327.8
InChI Key: MYISWNSUIRBMJU-UHFFFAOYSA-N
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Description

“4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide” is a compound that contains an imidazole and thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles involves constructing the imidazo[2,1-b]thiazine scaffold . The synthetic approaches are grouped by the degree of research done on the imidazo[2,1-b]thiazine scaffold .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Thiazoles, including those with an imidazole ring, have been found to have diverse biological activities . They have been used in the synthesis of various compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobial agents, antifungal agents, antiviral agents, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Synthesis and Potential Biological Activities :

    • A study explored the synthesis of methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles, indicating that chloro substitution in the imidazole ring enhances anti-inflammatory and analgesic activity (Jadhav et al., 2008).
    • Another research focused on the synthesis of imidazothiazole sulfides and sulfones, demonstrating their anthelmintic and anti-inflammatory activities (Shetty et al., 2010).
    • The synthesis and antimicrobial activity of imidazothiazole derivatives of benzofuran were also investigated, showing that some compounds exhibit promising antimicrobial activities (Shankerrao et al., 2017).
  • Structural Analysis and Molecular Interactions :

    • A detailed structural analysis of a related compound, 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide, provided insights into its molecular geometry and intermolecular interactions (Akkurt et al., 2010).
  • Antitumor Evaluation and Molecular Modeling :

    • Research on novel benzenesulfonamide derivatives, similar in structure to the compound , included antitumor evaluations and molecular modeling, revealing significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).
  • Synthesis Techniques and Chemical Properties :

    • Studies have also focused on developing efficient synthesis techniques and exploring the chemical properties of similar compounds, such as their reactivity under certain conditions (Veltri et al., 2016).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the design and development of different thiazole derivatives, as well as the exploration of their potential biological activities .

properties

IUPAC Name

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISWNSUIRBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CN3C=CSC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide

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